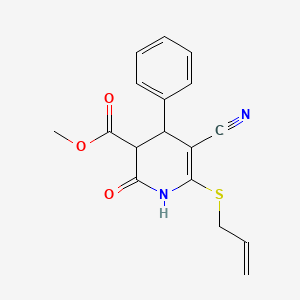![molecular formula C20H25N3 B11658877 5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11658877.png)
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with suitable diketones or aldehydes under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating or microwave irradiation to facilitate the reaction . Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: This compound has similar structural features but different substituents, which can affect its chemical reactivity and biological activity.
5,7-Dichloro-2-phenylpyrazolo[1,5-a]pyrimidine: The presence of chlorine atoms can enhance the compound’s electron-withdrawing properties, influencing its interactions with other molecules.
The uniqueness of this compound lies in its specific substituents, which can modulate its photophysical properties and biological activities, making it suitable for particular applications .
Properties
Molecular Formula |
C20H25N3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5,7-dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H25N3/c1-3-5-12-17-14-18(13-6-4-2)23-20(21-17)15-19(22-23)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3 |
InChI Key |
VYNKTGHVUYTZRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2E,4E)-1-[(4-acetylphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}-2-methoxybenzamide](/img/structure/B11658803.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11658805.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11658810.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658823.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11658832.png)

![4-({3-[6-({[4-(Acetyloxy)phenyl]carbonyl}amino)-1,3-benzoxazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B11658854.png)

![N'-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11658860.png)
![3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11658864.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658868.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658869.png)

![3-methyl-1-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11658883.png)
